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Cat. No.: B15599181 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Allatostatins are a major family of neuropeptides found in invertebrates that

regulate a wide array of physiological processes, including feeding behavior, gut motility, and

hormone synthesis.[1][2] Allatostatin II (Dip-AST II), originally isolated from the cockroach

Diploptera punctata, is known to inhibit the synthesis of juvenile hormone.[3] The receptors for

allatostatins are G-protein coupled receptors (GPCRs), which represent a major target class for

drug development.[4] Activation of these receptors often leads to changes in intracellular

calcium ([Ca²⁺]i) concentrations, making calcium imaging a powerful tool to study receptor

function and screen for novel ligands.

This document provides detailed protocols for monitoring the activation of the Allatostatin II
receptor (AlstR-II) in neurons using two common calcium imaging techniques: the ratiometric

fluorescent dye Fura-2 AM and the genetically encoded calcium indicator (GECI) GCaMP.

Putative Signaling Pathway
Allatostatin receptors are known to couple to various G-proteins. A common pathway for

neuropeptide GPCRs involves coupling to Gαq, which activates Phospholipase C (PLC). PLC

cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER),

triggering the release of stored calcium into the cytoplasm.[5] This increase in intracellular

calcium can be visualized with fluorescent indicators.
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Figure 1. Putative Gq-coupled signaling pathway for AlstR-II activation.
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Two primary methods for calcium imaging are presented: one using a chemical indicator (Fura-

2 AM) and another using a genetically encoded indicator (GCaMP).

Protocol 1: Ratiometric Calcium Imaging with Fura-2 AM
Fura-2 AM is a cell-permeable dye that is converted to the calcium-sensitive indicator Fura-2 by

intracellular esterases.[6] Fura-2 exhibits a shift in its fluorescence excitation spectrum upon

binding Ca²⁺. By measuring the ratio of fluorescence emitted when excited at 340 nm (Ca²⁺-

bound) and 380 nm (Ca²⁺-unbound), a quantitative measure of intracellular calcium can be

obtained that is independent of dye concentration.[7]
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Figure 2. Experimental workflow for Fura-2 AM calcium imaging.
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Cell Preparation:

Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) on glass-

bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-D-lysine,

laminin).

Culture cells to an appropriate confluency (typically 60-80%). Ensure cultures are healthy

before proceeding.

Reagent Preparation (Fura-2 AM Loading Buffer):

Prepare a physiological salt solution, such as Hanks' Balanced Salt Solution (HBSS) with

20 mM HEPES, pH 7.4.

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

On the day of the experiment, dilute the Fura-2 AM stock to a final working concentration

of 2-5 µM in the HBSS buffer. To aid dispersion, first mix the stock with an equal volume of

20% (w/v) Pluronic F-127 before diluting into the final buffer volume.

Dye Loading:

Remove the culture medium from the cells and wash once with the HBSS buffer.

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in

the dark.

After incubation, wash the cells twice with HBSS buffer to remove extracellular dye.

Add fresh HBSS buffer and allow the cells to rest for an additional 30 minutes at room

temperature to ensure complete de-esterification of the dye.

Image Acquisition:

Mount the coverslip or dish onto the stage of an inverted fluorescence microscope

equipped for ratiometric imaging.
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Acquire images by alternating excitation wavelengths between 340 nm and 380 nm, while

collecting emitted fluorescence at ~510 nm.[5][6]

Record a stable baseline fluorescence ratio for 1-2 minutes.

Apply Allatostatin II peptide at the desired concentration via a perfusion system or

manual addition.

Continue recording to capture the peak calcium response and its return to baseline.

Data Analysis:

Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to that

at 380 nm excitation (F₃₄₀/F₃₈₀).

The change in this ratio over time reflects the change in intracellular calcium

concentration.

Protocol 2: Genetically Encoded Calcium Indicator
(GECI) Imaging with GCaMP
GECIs, such as GCaMP, are fluorescent proteins that report calcium levels with an increase in

fluorescence intensity.[8] They are introduced into cells via genetic methods (e.g., viral

transduction), allowing for cell-type-specific and long-term expression.[9] The jGCaMP series

offers variants with different kinetics and sensitivities, allowing researchers to select an

indicator best suited for their experiment.[10][11]
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Figure 3. Experimental workflow for GCaMP calcium imaging.
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GCaMP Expression:

Select a GCaMP variant appropriate for the desired sensitivity and kinetics (e.g.,

jGCaMP7f for fast events, jGCaMP7s for sensitivity).[10]

Package the GCaMP construct into a suitable vector, such as an adeno-associated virus

(AAV), under a neuron-specific promoter (e.g., human Synapsin-1).

Transduce cultured neurons with the GCaMP virus. For in vivo studies, this can be

achieved via stereotactic injection.[12]

Allow sufficient time for robust protein expression, typically 1-3 weeks.

Cell Preparation for Imaging:

For cultured neurons, replace the culture medium with a physiological imaging buffer (e.g.,

HBSS with 20 mM HEPES) prior to the experiment.

Image Acquisition:

Mount the sample on a fluorescence microscope (epifluorescence, confocal, or two-

photon).

Excite the GCaMP fluorophore using an appropriate light source (e.g., ~470-488 nm laser

or LED) and collect emitted light (~510-530 nm).

Record a stable baseline fluorescence (F₀) for 1-2 minutes.

Apply Allatostatin II at the desired concentration.

Continue recording to capture the full fluorescence response (F).

Data Analysis:

Select ROIs corresponding to individual neuronal cell bodies.

Calculate the change in fluorescence relative to the baseline, expressed as ΔF/F₀, where

ΔF = F - F₀.[13]
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This normalized value represents the calcium-dependent activity in response to receptor

activation.

Data Presentation
Quantitative data from calcium imaging experiments should be summarized for clear

interpretation and comparison.

Table 1: Comparison of Common Calcium Indicators

Feature Fura-2 AM
GCaMP Variants (e.g.,
jGCaMP7)

Indicator Type Chemical Dye
Genetically Encoded
Protein

Signal Reporting Ratiometric (Ex: 340/380nm) Intensimetric (ΔF/F₀)

Cell Specificity Low (loads into most cells) High (promoter-driven)

Loading Method Incubation Transfection / Transduction

Temporal Resolution High
Variable (depends on variant

kinetics)

Signal-to-Noise Good Excellent

Phototoxicity Higher (UV excitation) Lower (Visible light excitation)

| Suitability | Acute experiments, cell lines | Chronic in vivo, cell-type specific |

Table 2: Representative Dose-Response Data for AlstR-II Activation (Note: This table presents

an example data structure. Actual values must be determined experimentally.)
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Allatostatin II [M]
Peak Response (Mean ±
SEM)

n (cells)

1.00E-11
1.05 ± 0.02 (Ratio) or 5 ± 1%

(ΔF/F₀)
50

1.00E-10
1.15 ± 0.03 (Ratio) or 25 ± 4%

(ΔF/F₀)
50

1.00E-09
1.45 ± 0.05 (Ratio) or 90 ± 8%

(ΔF/F₀)
50

1.00E-08
1.80 ± 0.06 (Ratio) or 185 ±

12% (ΔF/F₀)
50

1.00E-07
1.95 ± 0.05 (Ratio) or 220 ±

10% (ΔF/F₀)
50

1.00E-06
1.98 ± 0.04 (Ratio) or 225 ±

9% (ΔF/F₀)
50

Calculated EC₅₀ ~2.5 nM

Applications in Research and Drug Development
Receptor Characterization: Determine the potency (EC₅₀) and efficacy of Allatostatin II and

its analogs.

Functional Studies: Investigate the role of AlstR-II activation in modulating neuronal

excitability and network activity.

Drug Discovery: Establish high-throughput screening (HTS) assays to identify novel agonists

or antagonists of the AlstR-II receptor for potential use as insecticides or research tools.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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